molecular formula C21H26N2O3 B250490 N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B250490
M. Wt: 354.4 g/mol
InChI Key: AQRZRTYVVQTJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Darapladib, is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the oxidation of low-density lipoprotein (LDL) particles, leading to the formation of atherosclerotic plaques in the arterial walls. Darapladib has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.

Mechanism of Action

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of Lp-PLA2, which is involved in the oxidation of LDL particles. By inhibiting this enzyme, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide reduces the formation of oxidized LDL particles, which are known to contribute to the formation of atherosclerotic plaques in the arterial walls. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide also has anti-inflammatory effects, which may further contribute to its cardiovascular benefits.
Biochemical and Physiological Effects:
N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to reduce the levels of oxidized phospholipids in the blood, which are markers of oxidative stress and inflammation. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide also reduces the levels of LDL particles in the blood, which are known to contribute to the formation of atherosclerotic plaques. In addition, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a potent and selective inhibitor of Lp-PLA2, making it a useful tool for studying the role of this enzyme in cardiovascular disease. However, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has limited solubility in water, which may make it difficult to use in certain experimental settings. In addition, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a relatively large and complex molecule, which may limit its usefulness in certain types of experiments.

Future Directions

Future research on N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide may focus on its potential use in combination with other drugs for the prevention and treatment of cardiovascular disease. In addition, further studies may be needed to better understand the mechanisms underlying its anti-inflammatory effects. Finally, new synthetic methods for N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide may be developed to improve its solubility and other properties, making it a more versatile tool for scientific research.

Synthesis Methods

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 2-isopropylphenol, which is then converted to 2-isopropylphenylacetic acid through a series of reactions. The resulting acid is then coupled with 3-aminophenol to form the intermediate product, 3-{[(2-isopropylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product, N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential use in the prevention and treatment of cardiovascular diseases. Clinical trials have shown that N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can reduce the incidence of major adverse cardiovascular events, such as myocardial infarction and stroke, in patients with stable coronary heart disease. N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects, which may contribute to its cardiovascular benefits.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-methyl-N-[3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C21H26N2O3/c1-14(2)18-10-5-6-11-19(18)26-13-20(24)22-16-8-7-9-17(12-16)23-21(25)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

AQRZRTYVVQTJOR-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.